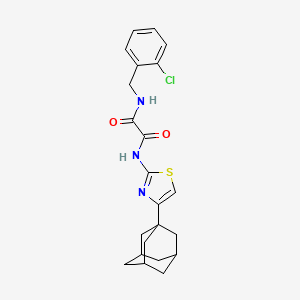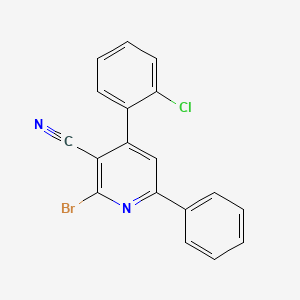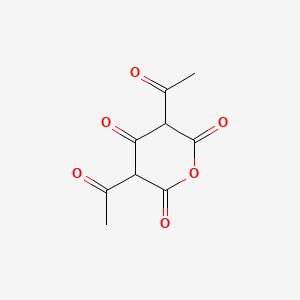
p-Hexyloxybenzylidene p-toluidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of p-Hexyloxybenzylidene p-toluidine typically involves the condensation of p-hexyloxybenzaldehyde with p-toluidine. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid . The reaction mixture is then purified through recrystallization to obtain the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure consistency and reliability .
化学反应分析
Types of Reactions: p-Hexyloxybenzylidene p-toluidine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the benzene ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, magnetite supported on nanocrystalline titanium silicalite-1 (M/NTS) zeolite.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed:
Oxidation: 4,4′-dimethylazobenzene and 4,4′-dimethylazoxybenzene.
Reduction: Corresponding amines and alcohols.
Substitution: Various substituted derivatives depending on the electrophilic reagent used.
科学研究应用
Chemistry: p-Hexyloxybenzylidene p-toluidine is used in the study of liquid crystals and their properties. It serves as a model compound for understanding the behavior of liquid crystals under different conditions .
Biology: The compound’s unique optical properties make it useful in biological imaging and microscopy. It can be used as a fluorescent probe to study cellular structures and processes .
Medicine: Research is ongoing to explore the potential medical applications of this compound, particularly in drug delivery systems and diagnostic tools .
Industry: In the industrial sector, this compound is used in the manufacture of liquid crystal displays (LCDs) and other optoelectronic devices .
作用机制
The mechanism of action of p-Hexyloxybenzylidene p-toluidine involves its interaction with molecular targets through its liquid crystalline properties. The compound can align itself in response to external electric fields, making it useful in display technologies. The molecular targets and pathways involved include the alignment of liquid crystal molecules in response to electric fields, which affects the optical properties of the material .
相似化合物的比较
N-(4-hexyloxybenzylidene)-p-toluidine: Exhibits similar mesomorphic properties and is used in liquid crystal studies.
p-Methoxybenzylidene p-toluidine: Another liquid crystal compound with different substituents on the benzene ring, affecting its mesomorphic behavior.
Uniqueness: p-Hexyloxybenzylidene p-toluidine is unique due to its specific combination of hexyloxy and toluidine groups, which confer distinct mesomorphic properties. This makes it particularly valuable in the study of liquid crystals and their applications in various fields .
属性
CAS 编号 |
25959-51-7 |
|---|---|
分子式 |
C20H25NO |
分子量 |
295.4 g/mol |
IUPAC 名称 |
1-(4-hexoxyphenyl)-N-(4-methylphenyl)methanimine |
InChI |
InChI=1S/C20H25NO/c1-3-4-5-6-15-22-20-13-9-18(10-14-20)16-21-19-11-7-17(2)8-12-19/h7-14,16H,3-6,15H2,1-2H3 |
InChI 键 |
GTYQEUBRZFFBBA-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11987388.png)

![[(2-Prop-2-enoxyphenyl)methylideneamino]urea](/img/structure/B11987402.png)


![N'-[(1E)-1-(4-chlorophenyl)ethylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11987413.png)
![N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]hexanamide](/img/structure/B11987417.png)
![3-(9H-carbazol-9-yl)-N'-[(E)-(3-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B11987419.png)




![N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11987438.png)

